molecular formula C15H10N2O6 B3256444 (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate CAS No. 27019-24-5

(E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate

Cat. No.: B3256444
CAS No.: 27019-24-5
M. Wt: 314.25 g/mol
InChI Key: CANXXSOCHLOIOM-XCVCLJGOSA-N
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Description

Contextualization within Organic Synthesis and Materials Science

In the realm of organic synthesis , nitro-substituted acrylates are key intermediates. Their electron-deficient nature, caused by the presence of electron-withdrawing nitro groups, makes them highly reactive in various chemical transformations. They are employed in the synthesis of diverse functional derivatives, including carbo- and heterocycles, as well as biologically active substrates. researchgate.net The reactivity of these compounds allows for the construction of complex molecular architectures. Nitroacrylates are known to be stable, crystalline solids and are frequently used as reactive dienophiles in Diels-Alder reactions, where the electronic properties of the nitro group control the reaction's regio- and diastereoselectivity. dur.ac.uk They can also serve as equivalents for substituted ketenes in the formation of cyclic alpha-chiral ketones. dur.ac.uk

In materials science , acrylate-based polymers are investigated for their enhanced mechanical properties and stability, which are attributed to the strong carbon-carbon bonds formed during polymerization. acs.org The incorporation of nitro groups into these polymers is a strategy explored for creating energetic materials. acs.org Furthermore, nitroaromatic compounds are known for their utility as explosives and are also considered environmental pollutants, which drives research into their detection and remediation. rsc.org

Significance of Conjugated Nitrophenyl Systems in Chemical Research

A conjugated system is a molecular arrangement of alternating single and multiple bonds, which allows for the delocalization of pi-electrons across multiple atoms. In nitrophenyl systems, the nitro group, a strong electron-withdrawing group, is attached to a phenyl ring. This creates a "push-pull" effect when combined with an electron-donating group on the same conjugated system, leading to molecules with large ground-state dipole moments and notable electro-optic characteristics. researchgate.net

The electroactive nature of the nitrophenyl group makes it a useful probe for studying the polar order in conjugated organic compounds. researchgate.net The extent of pi-electron conjugation in these systems influences the material's color; for instance, the ionization of 4-nitrophenol (B140041) affects its pi-bond conjugation, causing a color change that makes it a useful pH indicator. wikipedia.org This delocalization of electrons is crucial for the development of materials with specific electronic and optical properties, including non-linear optical (NLO) materials. The planarity of the molecule can affect this conjugation; for example, non-planar Z-2-Ar-1-EWG-1-nitroethene molecular segments exhibit reduced conjugation and consequently, decreased global reactivity. mdpi.com

Research Trajectories for (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate and Related Analogues

Research on this compound and its analogues is multifaceted, exploring their synthesis, characterization, and potential applications. The core structure of this compound features two nitrophenyl groups linked by an acrylate (B77674) bridge, a configuration that suggests potential for interesting electronic and material properties.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC15H10N2O6
Molar Mass314.25 g/mol
CAS Number27019-24-5 guidechem.com

Studies on related analogues often involve modifying the ester group or the substitution pattern on the phenyl rings to tune the molecule's properties. For instance, research has been conducted on compounds like ethyl (2E)-3-(4-nitrophenyl)acrylate and (E)-butyl 3-(4-nitrophenyl)acrylate. These investigations often focus on synthesizing novel derivatives and evaluating their potential in various fields, such as medicinal chemistry, where acrylate-based compounds are explored for their anticancer activities. nih.gov

Properties of Selected (E)-3-(4-nitrophenyl)acrylate Analogues
Compound NameMolecular FormulaMolar Mass (g/mol)Key Reference
Ethyl (2E)-3-(4-nitrophenyl)acrylateC11H11NO4221.21 guidechem.comguidechem.com
(E)-Butyl 3-(4-nitrophenyl)acrylateC13H15NO4249.26 nih.gov
(E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylateC12H13NO4235.24 nih.gov
(E)-3-(4-Nitrophenyl)acrylaldehydeC9H7NO3177.16 bldpharm.com

The exploration of these analogues contributes to a broader understanding of structure-activity relationships within this class of compounds and opens avenues for the design of new molecules with tailored functionalities for applications ranging from synthetic chemistry to materials science and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c18-15(23-14-8-6-13(7-9-14)17(21)22)10-3-11-1-4-12(5-2-11)16(19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANXXSOCHLOIOM-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 4 Nitrophenyl 3 4 Nitrophenyl Acrylate

Established Synthetic Pathways: Esterification and Condensation Approaches

The formation of (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate fundamentally involves the creation of an ester linkage between 4-nitrophenol (B140041) and (E)-3-(4-nitrophenyl)acrylic acid (also known as 4-nitrocinnamic acid). This can be achieved through various established pathways, primarily revolving around condensation and esterification reactions.

Knoevenagel Condensation Variants for this compound Precursors

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. researchgate.net It is particularly relevant to the synthesis of the precursor, (E)-3-(4-nitrophenyl)acrylic acid. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. researchgate.net

In the context of synthesizing the precursor for this compound, the Knoevenagel condensation would involve the reaction of 4-nitrobenzaldehyde with a compound like malonic acid or its esters, followed by decarboxylation to yield the desired 4-nitrocinnamic acid. The reaction is often facilitated by a weak base such as pyridine or piperidine.

Recent research has explored various catalytic systems to improve the efficiency and environmental friendliness of the Knoevenagel condensation. For instance, metal-organic frameworks (MOFs) have been employed as catalysts in the condensation reaction between 4-nitrobenzaldehyde and ethyl cyanoacetate, demonstrating the potential for heterogeneous catalysis in synthesizing precursors for nitrophenyl acrylates. researchgate.net Another study highlighted the use of copper metal surfaces to catalyze a base-free Knoevenagel condensation, offering a more sustainable approach. rsc.org

Direct Esterification Techniques for the Acrylate (B77674) Moiety

Direct esterification is a primary method for forming the final this compound product. This involves the reaction of (E)-3-(4-nitrophenyl)acrylic acid with 4-nitrophenol. Several techniques can be employed to drive this equilibrium reaction towards the product side.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The removal of water, a byproduct of the reaction, is crucial for achieving high yields.

Alternatively, the use of coupling agents can facilitate the esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com The synthesis of 4-nitrophenyl acrylate, a related compound, can be achieved from 4-nitrophenol and acryloyl chloride. chemicalbook.com Activated esters, such as 4-nitrophenyl (PNP) esters, have been shown to be effective in acylation reactions. nih.govrsc.org

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of acrylates, including this compound, has benefited significantly from both homogeneous and heterogeneous catalytic methods.

Homogeneous Catalysis (e.g., Palladium-catalyzed C-H Olefination)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. While direct palladium-catalyzed C-H olefination might not be the most common route for this specific molecule, related methodologies are prevalent in acrylate synthesis. For instance, nickel-based homogeneous catalysts have been developed for the synthesis of acrylates from CO2 and ethylene, showcasing the potential of transition metal catalysis in forming the acrylate backbone. researchgate.netnih.govtum.de These catalytic systems often operate under mild conditions and can exhibit high turnover numbers. nih.gov

Heterogeneous and Green Catalysis in Acrylate Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and potential for recycling, aligning with the principles of green chemistry. mdpi.com In the synthesis of acrylate esters, solid acid or base catalysts can be employed for esterification or transesterification reactions. These catalysts can replace corrosive and difficult-to-handle homogeneous catalysts like sulfuric acid.

The development of biomass-derived catalysts is also a growing area of interest for green chemical production. mdpi.com Furthermore, continuous flow processes using heterogeneous catalysts are being explored for the synthesis of acrylate monomers, offering advantages in terms of safety, efficiency, and scalability. rsc.org

Advancements in Stereoselective Synthesis of Nitrophenyl Acrylate Derivatives

The "(E)" designation in this compound refers to the stereochemistry of the carbon-carbon double bond in the acrylate moiety. Achieving high stereoselectivity is a critical aspect of modern organic synthesis. For many applications, having a specific isomer is crucial, and stereoselective synthesis aims to produce the desired isomer in high yield while minimizing the formation of others.

While the Knoevenagel condensation naturally tends to favor the formation of the more stable E-isomer, controlling stereoselectivity in related reactions is an active area of research. For instance, the aza-Friedel–Crafts reaction, which is used to synthesize chiral amines, highlights the importance of catalyst design in achieving high stereoselectivity. rsc.org Similarly, in the synthesis of other complex molecules like β-lactams, various strategies are employed to control the stereochemical outcome. scinito.ai Although direct research on the stereoselective synthesis of this compound is not widely published, the principles from these related fields can be applied to develop more selective synthetic routes for this and other nitrophenyl acrylate derivatives. researchgate.netrsc.org

Below is a table summarizing various synthetic approaches for acrylate derivatives, which could be applicable to the synthesis of the target compound.

Reaction Type Catalyst/Reagent Key Features Potential Application to Target Compound
Knoevenagel CondensationBase (e.g., piperidine, pyridine), MOFs, Cu surfacesForms the C=C bond of the acrylate precursor.Synthesis of (E)-3-(4-nitrophenyl)acrylic acid from 4-nitrobenzaldehyde.
Direct EsterificationStrong acid (e.g., H2SO4), Coupling agents (e.g., DCC, MNBA/DMAP)Forms the final ester linkage.Reaction of (E)-3-(4-nitrophenyl)acrylic acid with 4-nitrophenol.
Homogeneous CatalysisNi-based catalystsSynthesis of acrylate backbone from simple starting materials.Alternative route to the acrylate moiety.
Heterogeneous CatalysisSolid acids/bases, Biomass-derived catalystsEnvironmentally friendly, recyclable catalysts.Greener synthesis of the acrylate ester.

Sustainable and Atom-Economical Synthetic Strategies for this compound

In recent years, significant efforts have been directed towards developing greener and more atom-economical synthetic routes for cinnamic acids and their derivatives, which are directly applicable to the synthesis of the this compound precursor. Atom economy, a principle of green chemistry, focuses on maximizing the incorporation of all materials from the starting reagents into the final product. monash.eduresearchgate.net

Knoevenagel Condensation as a Sustainable Route:

The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is a powerful tool for C=C bond formation. rsc.org Traditional methods often use volatile and toxic organic solvents like pyridine and catalysts such as piperidine. tandfonline.com Sustainable alternatives focus on minimizing or eliminating these hazardous substances.

Key sustainable strategies for the Knoevenagel condensation of 4-nitrobenzaldehyde include:

Solvent-Free Mechanochemical Methods: Performing the reaction by grinding the reactants together, often with a solid catalyst, eliminates the need for solvents entirely. This approach has been successfully applied to the condensation of aromatic aldehydes with malononitrile using chitosan, a biodegradable polymer derived from crustacean waste, as a recyclable organocatalyst. rsc.org Such methods offer faster reaction times, high product selectivity, and excellent yields (>85%) in under 30 minutes at room temperature. rsc.org

Use of Benign Catalysts: Replacing hazardous bases with environmentally benign alternatives is a core focus. Ammonium (B1175870) salts like ammonium bicarbonate have been used as effective catalysts in solvent-free conditions, providing high yields of cinnamic acids. tandfonline.com

Biocatalysis: Enzymes, such as lipase from porcine pancreas (PPL), have demonstrated catalytic activity in the Knoevenagel condensation between aromatic aldehydes and other molecules, offering high selectivity towards the desired (E)-isomer under mild conditions. researchgate.net

Heterogeneous Catalysis: Using solid acid or base catalysts simplifies product purification and allows for catalyst recycling. An imidazolium sulfonic acid chloride ionic liquid immobilized on a NiS-doped graphitic carbon nitride support has been shown to be an effective bifunctional catalyst for the Knoevenagel condensation of 4-nitrobenzaldehyde. researchgate.net

These green approaches to the Knoevenagel condensation significantly improve the sustainability profile for synthesizing the p-nitrocinnamic acid intermediate.

Table 1: Comparison of Catalysts in Sustainable Knoevenagel Condensation for Cinnamic Acid Synthesis
Catalyst SystemReactantsConditionsKey AdvantagesReference
ChitosanAromatic Aldehydes & MalononitrileSolvent-free, MechanochemicalBiodegradable, Recyclable, Fast Reaction rsc.org
Ammonium BicarbonateBenzaldehydes & Malonic AcidSolvent-freeAvoids Pyridine/Piperidine, High Yield tandfonline.com
Porcine Pancreas Lipase (PPL)4-nitrobenzaldehyde & 1,3-dihydroindol-2-oneDMSO/Water, Mild TemperatureHigh Stereoselectivity, Biocompatible researchgate.net

Sustainable Esterification:

The final step, the esterification of p-nitrocinnamic acid with 4-nitrophenol, can also be made more sustainable. The classic Fischer esterification involves heating the carboxylic acid and alcohol with a strong acid catalyst, which can be corrosive and difficult to separate. masterorganicchemistry.comsapub.org

Greener esterification strategies include:

Heterogeneous Acid Catalysis: Using solid acid catalysts like ion-exchange resins, zeolites, or metal oxides simplifies catalyst removal (via filtration) and allows for reuse, reducing waste and corrosion issues. mdpi.com

Enzymatic Esterification: Immobilized lipases can catalyze esterification under very mild temperature and pH conditions, which is particularly suitable for sensitive substrates. mdpi.commedcraveonline.com This method is highly selective and reduces energy consumption and byproduct formation.

Advanced Coupling Agents: The use of modern coupling agents can facilitate esterification at room temperature, avoiding the need for high-energy inputs. researchgate.netorganic-chemistry.org

Process Optimization and Scalability Considerations in Synthesis

Optimizing the synthesis of this compound for large-scale production requires careful consideration of reaction kinetics, thermodynamics, and process engineering.

Optimization of the Condensation Step (Perkin or Knoevenagel):

The Perkin reaction, an alternative to Knoevenagel, condenses an aromatic aldehyde with an acid anhydride using an alkali salt of the acid as a catalyst. iitk.ac.in While effective, conventional Perkin reactions often require long reaction times (4-10 hours) at high temperatures. uns.ac.idscispace.com

Process optimization strategies for both condensation reactions focus on:

Catalyst Loading and Efficiency: Identifying the optimal amount of catalyst is crucial to maximize reaction rate while minimizing cost and potential side reactions.

Reaction Temperature and Time: Studies have shown that techniques like sonochemistry (using ultrasound) can significantly accelerate the Perkin reaction, reducing reaction times from hours to around 60 minutes and allowing for lower temperatures. uns.ac.iduns.ac.idresearchgate.net

Reactant Stoichiometry: While traditional Knoevenagel-Doebner condensations use a large excess of malonic acid, optimization has shown that reducing the excess to 1.2 equivalents has no negative impact on yield, thus improving material efficiency. tandfonline.com

Optimization and Scale-Up of the Esterification Step:

Esterification is a reversible reaction, and managing the equilibrium is the primary challenge for process optimization and scalability. masterorganicchemistry.commdpi.comresearchgate.net

Key considerations include:

Water Removal: To drive the reaction towards the product side and achieve high conversion, the water byproduct must be removed. On a laboratory scale, this is often done via a Dean-Stark apparatus. For industrial-scale processes, more advanced techniques like pervaporation or reactive distillation are employed. These methods integrate the reaction and separation steps, improving efficiency. mdpi.com

Kinetics and Temperature: The reaction rate is dependent on temperature and the concentration of reactants and catalyst. Kinetic modeling helps to determine the optimal temperature profile to achieve a high reaction rate without promoting degradation or side reactions. nih.gov For pharmaceutical intermediates, understanding these kinetics is vital to ensure product quality and predict shelf-life, as esterification can be a source of instability. researchgate.net

Reactor Design: For large-scale production, batch reactors are common, but continuous flow reactors offer advantages in terms of heat and mass transfer, safety, and consistent product quality. Microstructured reactors, for instance, provide very high surface-area-to-volume ratios, enabling rapid and controlled reactions. nih.gov

Purification: On a large scale, purification methods must be efficient and scalable. While column chromatography is common in the lab, industrial processes favor crystallization, extraction, and filtration due to their lower cost and higher throughput. sapub.org

By systematically optimizing these parameters for both the initial condensation and the final esterification step, a robust, efficient, and scalable process for the synthesis of this compound can be developed.

Table 2: Key Parameters for Process Optimization and Scalability
Process StepParameterOptimization GoalScalability Consideration
Condensation (Knoevenagel/Perkin)Reaction Time/TemperatureMinimize energy input; reduce side productsUse of sonication or flow chemistry to improve heat transfer and reduce reaction time.
CatalystUse recyclable, non-toxic catalystsHeterogeneous catalysts simplify separation and reduce downstream processing.
SolventEliminate or use green solventsSolvent-free or aqueous systems reduce cost and environmental impact.
EsterificationEquilibrium ControlAchieve >99% conversionIntegrated water removal systems (e.g., pervaporation, reactive distillation).
CatalystHigh activity, easy separationImmobilized enzymes or solid acid catalysts for continuous flow processes.
PurificationHigh purity and yieldDevelopment of robust crystallization processes over chromatographic methods.

Molecular Structure, Conformation, and Supramolecular Assembly of E 4 Nitrophenyl 3 4 Nitrophenyl Acrylate

Advanced X-ray Crystallographic Analysis of Solid-State Conformation and Packing

The crystallographic data for (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate is available in the Crystallography Open Database (COD) under the deposition number 4067869. nih.gov This data provides the fundamental basis for a detailed analysis of its solid-state conformation and packing.

Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC15 H10 N2 O6
Formula weight314.25
Crystal systemMonoclinic
Space groupP 1 21/c 1
a (Å)13.011 (3)
b (Å)3.8160 (10)
c (Å)27.915 (6)
α (°)90
β (°)99.56 (3)
γ (°)90
Volume (ų)1367.1 (6)
Z4

In the absence of classical hydrogen bond donors, the crystal packing of this compound is primarily governed by a network of weak C—H···O hydrogen bonds and π–π stacking interactions. The nitro groups and the carbonyl oxygen atom of the acrylate (B77674) moiety act as the principal acceptors for these weak hydrogen bonds, with the aromatic C-H groups serving as donors. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Furthermore, the planar nitrophenyl rings facilitate π–π stacking interactions, which are a significant feature in the supramolecular assembly. These stacking interactions, characterized by face-to-face arrangements of the aromatic rings, play a crucial role in the dense packing of the molecules within the crystal.

Solution-Phase Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

For these related compounds, ¹H NMR spectra typically show the vinyl protons of the acrylate moiety as doublets with a coupling constant (J) of approximately 16 Hz, which is characteristic of a trans or (E)-configuration. The aromatic protons appear as distinct multiplets in the downfield region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitro group.

¹³C NMR spectra provide further insight into the electronic environment of the carbon atoms. The carbonyl carbon of the ester group typically resonates at around 166 ppm. The signals for the aromatic and vinylic carbons are also observed at their characteristic chemical shifts. The free rotation around the single bonds in the molecule allows for multiple conformations in solution, and the observed NMR spectra represent a time-averaged state of these conformations.

¹H and ¹³C NMR Data for Related (E)-3-(4-nitrophenyl)acrylate Esters
Compound¹H NMR (CDCl₃, δ/ppm)¹³C NMR (CDCl₃, δ/ppm)
(E)-Methyl 3-(4-nitrophenyl)acrylate8.25 (d, J=8.8 Hz, 2H), 7.72 (d, J=16.1 Hz, 1H), 7.67 (d, J=8.7 Hz, 2H), 6.56 (d, J=16.1 Hz, 1H), 3.84 (s, 3H)166.6, 148.7, 142.1, 140.7, 128.8, 124.4, 122.3, 52.3
(E)-Butyl 3-(4-nitrophenyl)acrylate8.20 (d, J=8.0 Hz, 2H), 7.66 (d, J=16.1 Hz, 1H), 7.44 (d, J=8.7 Hz, 2H), 6.53 (d, J=16.0 Hz, 1H), 4.20 (t, J=6.7 Hz, 2H), 1.69-1.62 (m, 2H), 1.44-1.35 (m, 2H), 0.92 (t, J=7.2 Hz, 3H)166.0, 148.3, 141.5, 140.5, 130.1, 128.6, 124.0, 122.5, 64.7, 30.6, 19.1, 13.6

Theoretical Investigations of Molecular Geometry and Conformational Landscapes

Theoretical methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the molecular geometry and conformational stability of this compound at an atomic level of detail.

DFT calculations can be employed to determine the optimized ground-state geometry of the molecule. These calculations would likely predict a largely planar conformation for the 3-(4-nitrophenyl)acrylate core, consistent with the (E)-configuration of the double bond. The two nitrophenyl rings are not expected to be perfectly coplanar due to steric hindrance, and DFT would provide a quantitative measure of the dihedral angles between the rings and the acrylate plane. The calculated bond lengths and angles would be expected to be in good agreement with the experimental values obtained from X-ray crystallography.

Molecular dynamics simulations can provide insights into the conformational dynamics and stability of this compound in different environments, such as in vacuum or in a solvent. These simulations would reveal the accessible rotational conformations around the single bonds and the energetic barriers between them. By analyzing the trajectory of the atoms over time, it is possible to identify the most stable conformations and the flexibility of different parts of the molecule. For instance, the simulations could quantify the rotational freedom of the two nitrophenyl rings and the ester group, providing a dynamic picture that complements the static view from crystallography and the time-averaged data from NMR.

Electronic Structure and Advanced Spectroscopic Characterization of E 4 Nitrophenyl 3 4 Nitrophenyl Acrylate

Elucidation of Electronic Transitions and Absorption Characteristics via UV-Vis Spectroscopy

No specific studies detailing the UV-Vis absorption spectrum of (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate were found. Such a study would be crucial in identifying the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. For a compound with two nitrophenyl groups and an acrylate (B77674) linker, one would expect to observe π → π* transitions associated with the conjugated system. The presence of the nitro groups, which are strong electron-withdrawing groups, would likely influence the energy of these transitions, potentially causing a bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenyl acrylate. Without experimental data, a precise data table of absorption maxima and corresponding molar absorptivity values cannot be constructed.

Photophysical Properties: Fluorescence, Phosphorescence, and Non-Radiative Decay Pathways

Information regarding the emissive properties and non-radiative decay processes of this compound is not available in the reviewed literature. A thorough photophysical investigation would be necessary to determine if this compound exhibits fluorescence or phosphorescence upon excitation. The presence of nitroaromatic groups often leads to efficient intersystem crossing and subsequent non-radiative decay, which can quench fluorescence.

Excitation and Emission Spectra Analysis

Without experimental measurements, an analysis of the excitation and emission spectra is not possible. Such spectra would provide insights into the relationship between the absorbed and emitted light, including the Stokes shift, which is the difference between the absorption and emission maxima.

Quantum Yield and Lifetime Measurements

No data on the fluorescence quantum yield (Φf) or the excited-state lifetime (τ) for this compound could be located. These parameters are essential for quantifying the efficiency of the fluorescence process and understanding the kinetics of the excited state. A data table for these properties cannot be generated.

Vibrational Spectroscopy for Probing Functional Group Interactions and Bond Characteristics

While general principles of vibrational spectroscopy can be applied to predict the expected spectral features of this compound, specific experimental spectra are not available.

Infrared (IR) Spectroscopy for Molecular Vibrations

An experimental IR spectrum for this compound was not found. A hypothetical analysis would anticipate characteristic vibrational modes. For instance, the presence of the nitro groups (NO₂) would be indicated by strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The ester carbonyl group (C=O) would exhibit a strong stretching vibration, likely around 1720-1740 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate moiety would show a stretching band in the 1620-1680 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. Without experimental data, a table of observed vibrational frequencies cannot be compiled.

Raman Spectroscopy for Conjugated System Analysis

No Raman spectroscopic data for this compound could be identified. Raman spectroscopy would be a valuable tool for analyzing the conjugated π-system of this molecule, as the C=C and aromatic ring stretching modes are typically strong in the Raman spectrum. This analysis would complement the information obtained from IR spectroscopy, particularly for vibrations that are weak or inactive in the IR. A data table of Raman shifts cannot be provided.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of the nuclei can be determined.

Due to the limited availability of direct experimental NMR data for this compound in the scientific literature, a detailed analysis can be extrapolated from structurally similar compounds, such as methyl (E)-3-(4-nitrophenyl)acrylate and 3-chloropropyl (E)-3-(4-nitrophenyl)acrylate. beilstein-journals.org The expected ¹H and ¹³C NMR spectral data for this compound are presented below, based on these analogous structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the vinylic protons and the protons on the two para-substituted benzene (B151609) rings. The vinylic protons, being in a trans configuration, are expected to show a large coupling constant (J), typically in the range of 15-18 Hz. The aromatic protons will appear as two sets of AA'BB' spin systems, characteristic of para-substituted benzene rings.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinylic H (α to C=O)~6.60d~16.0
Vinylic H (β to C=O)~7.80d~16.0
Aromatic H (ortho to acrylate)~7.75d~8.8
Aromatic H (ortho to nitro on acrylate side)~8.30d~8.8
Aromatic H (ortho to ester oxygen)~7.40d~9.0
Aromatic H (ortho to nitro on ester side)~8.35d~9.0

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift. The carbon atoms attached to the electron-withdrawing nitro groups will also be deshielded and resonate at a lower field.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester)~164
Vinylic C (α to C=O)~123
Vinylic C (β to C=O)~143
Aromatic C (ipso, attached to acrylate)~140
Aromatic C (ortho to acrylate)~129
Aromatic C (meta to acrylate)~124
Aromatic C (para, attached to nitro on acrylate side)~149
Aromatic C (ipso, attached to ester oxygen)~155
Aromatic C (ortho to ester oxygen)~122
Aromatic C (meta to ester oxygen)~125
Aromatic C (para, attached to nitro on ester side)~146

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions.

The fragmentation of chalcones and related nitro-substituted aromatic compounds often involves cleavage at the α,β-unsaturated ketone system and fragmentation of the aromatic rings. nih.govnih.govresearchgate.net The presence of two nitro groups is expected to significantly influence the fragmentation pathways. A plausible fragmentation pathway for this compound is proposed below, based on the known fragmentation behavior of similar structures.

Proposed Fragmentation Pathway:

Molecular Ion Peak [M]⁺• : The initial ionization would produce the molecular ion.

Loss of the 4-nitrophenoxy radical : A primary fragmentation step would likely be the cleavage of the ester bond, leading to the loss of a 4-nitrophenoxy radical (•O-C₆H₄-NO₂), resulting in the formation of the 3-(4-nitrophenyl)acryloyl cation.

Formation of the 4-nitrophenyl cation : Another significant fragmentation could be the formation of the 4-nitrophenyl cation [C₆H₄NO₂]⁺ from either of the two aromatic rings.

Loss of CO : The 3-(4-nitrophenyl)acryloyl cation could further fragment by losing a molecule of carbon monoxide (CO) to form the 4-nitrostyryl cation.

Fragmentation of the nitro group : The nitro groups can undergo fragmentation, leading to the loss of NO₂ or NO.

m/z ValueProposed Fragment IonFormula
314[M]⁺• (Molecular Ion)[C₁₅H₁₀N₂O₆]⁺•
177[M - O-C₆H₄-NO₂]⁺[C₉H₆NO₂]⁺
149[C₉H₆NO₂ - CO]⁺[C₈H₆NO₂]⁺
138[O-C₆H₄-NO₂]⁺[C₆H₄NO₃]⁺
122[C₆H₄NO₂]⁺[C₆H₄NO₂]⁺

Reactivity and Reaction Mechanisms of E 4 Nitrophenyl 3 4 Nitrophenyl Acrylate

Nucleophilic and Electrophilic Addition Reactions to the Acrylate (B77674) Double Bond

The carbon-carbon double bond in the acrylate moiety of (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate is electron-deficient due to the strong electron-withdrawing effects of the adjacent carbonyl group and the 4-nitrophenyl group. This electronic characteristic makes it an excellent Michael acceptor, readily undergoing nucleophilic conjugate addition. everyscience.comwikipedia.org

Nucleophilic Addition:

A wide range of nucleophiles can add to the β-carbon of the acrylate double bond. youtube.com The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-addition product. wikipedia.org

Common nucleophiles for this reaction include:

Amines: Primary and secondary amines readily add to the acrylate double bond to form β-amino esters.

Thiols: Thiolates are potent nucleophiles that add to form the corresponding thioether derivatives.

Carbanions: Stabilized carbanions, such as those derived from malonates or nitroalkanes, can participate in Michael additions. researchgate.net

Water and Alcohols: While weaker nucleophiles, water and alcohols can add to the double bond, often under basic or acidic catalysis.

The rate of nucleophilic addition is significantly enhanced by the presence of the two electron-withdrawing 4-nitrophenyl groups, which further polarize the double bond and stabilize the negative charge in the enolate intermediate.

NucleophileProduct TypeReaction Conditions
Primary/Secondary Amineβ-Amino esterAprotic or protic solvent, room temperature
ThiolThioetherBase catalyst (e.g., triethylamine)
Diethyl malonateMichael adductBase catalyst (e.g., sodium ethoxide)
Waterβ-Hydroxy esterAcid or base catalysis

Electrophilic Addition:

In contrast to nucleophilic addition, electrophilic addition to the acrylate double bond of this compound is generally disfavored. The electron-deficient nature of the double bond makes it a poor target for electrophiles. Reactions such as halogenation or hydrohalogenation, which are typical for electron-rich alkenes, are unlikely to occur under standard conditions.

Transformations Involving the Nitro Functionalities

The two nitro groups on the phenyl rings are key sites of reactivity and can undergo a variety of transformations, most notably reduction to amino groups. wikipedia.org

Reduction of Nitro Groups:

The nitro groups can be reduced to the corresponding anilines using a range of reducing agents. The choice of reagent can sometimes allow for selective reduction of one nitro group or for the formation of intermediate reduction products like nitroso or hydroxylamino derivatives. wikipedia.org

Common reduction methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method for the complete reduction of nitro groups to amines.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also achieve the reduction.

The reduction of the nitro groups in this compound would yield the corresponding bis(4-aminophenyl) derivative, a molecule with significantly different electronic and chemical properties.

Reducing AgentProduct
H₂, Pd/C(E)-4-aminophenyl 3-(4-aminophenyl)acrylate
Fe, HCl(E)-4-aminophenyl 3-(4-aminophenyl)acrylate
Na₂S₂O₄(E)-4-aminophenyl 3-(4-aminophenyl)acrylate

Nucleophilic Aromatic Substitution:

The nitro groups strongly activate the aromatic rings towards nucleophilic aromatic substitution (SNAr). mdpi.com The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group. While there are no inherent leaving groups on the phenyl rings of the title compound, this reactivity becomes relevant if other substituents are present.

Photochemical Reactions and Photoisomerization Processes (E-Z Isomerization)

The presence of the conjugated system and the nitroaromatic moieties makes this compound susceptible to photochemical reactions.

E-Z Isomerization:

Upon irradiation with light of an appropriate wavelength, the (E)-isomer can undergo isomerization to the (Z)-isomer. acs.orgmdpi.com This process involves the excitation of a π-electron to a π* anti-bonding orbital, which reduces the double bond character and allows for rotation around the carbon-carbon single bond. researchgate.net The reaction is often reversible, and a photostationary state, a mixture of both isomers, is typically reached. The ratio of isomers at the photostationary state depends on the wavelength of light used and the relative absorbance of the two isomers at that wavelength.

Other Photochemical Reactions:

Nitroaromatic compounds are known to undergo various photochemical reactions. researchgate.netacs.org For instance, ortho-nitrobenzyl compounds are well-known to undergo photo-rearrangement to form nitroso species and release a carboxylic acid. researchgate.netrsc.org While the nitro groups in the title compound are in the para position, the possibility of other light-induced reactions, such as photoreduction of the nitro groups or reactions involving the ester functionality, cannot be entirely ruled out, especially in the presence of photosensitizers or specific solvents.

Thermal Decomposition and Stability Studies Under Varied Conditions

The thermal stability of this compound is influenced by the stability of its ester linkage and the presence of the energetic nitro groups.

Studies on related acrylate polymers suggest that their thermal decomposition can be a complex process. researchgate.netncku.edu.twresearchgate.net For this compound, thermal degradation could potentially proceed through several pathways:

Ester Pyrolysis: At elevated temperatures, the ester group can undergo elimination to form an alkene and a carboxylic acid.

Decarboxylation: Loss of carbon dioxide from the acrylate moiety is another possible degradation pathway.

Decomposition of Nitro Groups: The nitro groups are energetic functionalities and their decomposition can be a primary event in the thermal degradation of the molecule, potentially leading to the release of nitrogen oxides. researchgate.netnih.gov The homolytic cleavage of the C-N bond is a likely initial step. nih.gov

Mechanistic Investigations of Catalyzed Reactions Involving the Compound

The reactivity of this compound can be significantly enhanced and controlled through catalysis.

Catalysis of Nucleophilic Addition:

The Michael addition to the acrylate double bond can be catalyzed by both bases and acids.

Base Catalysis: Bases can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the rate of addition. nih.gov For weakly acidic nucleophiles like malonates, a strong base is often required to generate the enolate.

Acid Catalysis: Lewis or Brønsted acids can activate the acrylate system by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and thus more susceptible to attack by even weak nucleophiles.

Catalysis of Nitro Group Reduction:

The catalytic hydrogenation of the nitro groups is a cornerstone of its reactivity. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface (e.g., Pd/C). Stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group occurs on the catalyst surface.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines or phosphines can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated systems like the title compound, leading to the formation of chiral products. acs.org

Kinetic and Thermodynamic Analyses of Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are dictated by the electronic and steric properties of the molecule.

Kinetics of Nucleophilic Addition:

The rate of nucleophilic addition to the acrylate double bond is expected to be rapid due to the high degree of activation by the two 4-nitrophenyl groups. Kinetic studies on similar Michael additions often show that the reaction follows second-order kinetics, being first order in both the acrylate and the nucleophile. researchgate.netresearchgate.net In base-catalyzed reactions, the rate can also depend on the concentration of the catalyst. researchgate.net Computational studies on the aza-Michael addition to acrylates suggest a mechanism involving the formation of a zwitterionic intermediate followed by a rate-determining proton transfer. acs.org

Thermodynamics:

The nucleophilic addition to the acrylate double bond is generally a thermodynamically favorable process, as it involves the conversion of a π-bond and a non-bonding electron pair into two new σ-bonds. The reduction of the nitro groups to amines is also a highly exothermic and thermodynamically favorable process.

The E-Z isomerization is a photochemically driven process that leads to a mixture of isomers. The thermodynamic stability of the (E)-isomer is generally higher than that of the (Z)-isomer due to reduced steric hindrance. Therefore, in the absence of light, the equilibrium will favor the (E)-isomer.

Theoretical and Computational Chemistry Approaches for E 4 Nitrophenyl 3 4 Nitrophenyl Acrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic behavior of "(E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate". These calculations provide a detailed picture of the electron distribution and the nature of molecular orbitals, which are fundamental to the molecule's reactivity and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

For "this compound", the presence of two electron-withdrawing nitro groups and an extended π-conjugated system, which includes the two phenyl rings and the acrylate (B77674) bridge, significantly influences the nature and energy of the frontier orbitals.

The HOMO is expected to be predominantly localized on the acrylate moiety and the phenyl ring of the cinnamoyl group, which are relatively more electron-rich compared to the nitrophenyl groups. The electron density of the HOMO is associated with the regions most susceptible to electrophilic attack.

The LUMO , conversely, is anticipated to be concentrated on the nitrophenyl groups, particularly around the electron-deficient nitro moieties. This localization indicates that these regions are the most probable sites for nucleophilic attack. The strong electron-withdrawing nature of the nitro groups lowers the energy of the LUMO, making the molecule a good electron acceptor.

The HOMO-LUMO gap for "this compound" is expected to be relatively small due to the extended conjugation. This small energy gap suggests that the molecule can be easily excited, which has implications for its potential applications in electronic and optical materials. A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability. irjweb.com

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Related Aromatic Nitro Compounds Calculated using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Nitrophenylisocyanate--4.516
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate--Increased gap in DMSO
(E)-1-(4-nitrophenyl)-3-(quinolin-8-yl)prop-2-en-1-one---

Note: The values in this table are for illustrative purposes and are derived from studies on different but structurally related molecules. The exact values for this compound would require specific computational analysis. nanobioletters.commaterialsciencejournal.orgresearchgate.net

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors on the map represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For "this compound", the EPS map would likely reveal the following features:

Negative Potential (Red/Yellow): The regions around the oxygen atoms of the nitro groups and the carbonyl oxygen of the acrylate group would exhibit a high negative electrostatic potential. This is due to the high electronegativity of oxygen atoms, which leads to a concentration of electron density in these areas. These sites are therefore the most likely targets for electrophilic attack.

Positive Potential (Blue): The areas around the hydrogen atoms of the phenyl rings and the carbon atoms attached to the nitro groups would display a positive electrostatic potential. The strong electron-withdrawing effect of the nitro groups creates a significant electron deficiency on the aromatic rings, making them susceptible to nucleophilic attack.

Neutral Regions (Green): The carbon framework of the molecule would generally show a more neutral potential.

The EPS map provides a clear and intuitive representation of the molecule's charge distribution, complementing the insights gained from HOMO-LUMO analysis and offering a more complete picture of its chemical reactivity.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Visible and infrared (IR) spectra. materialsciencejournal.org

For "this compound", TD-DFT calculations can predict the electronic transitions that give rise to its UV-Visible absorption spectrum. The calculations would likely show strong absorptions in the UV region, corresponding to π → π* transitions within the extended conjugated system. The presence of the nitro groups, which act as chromophores, would also contribute to the absorption profile. The predicted absorption maxima (λ_max) can be compared with experimental data to validate the computational model.

Similarly, the vibrational frequencies of "this compound" can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as C=O stretching, C=C stretching, N-O stretching, and aromatic C-H bending. The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of the observed vibrational bands.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a molecule based on its structural and electronic features. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can be used to estimate the properties of new or uncharacterized compounds.

For "this compound", QSPR modeling could be employed to predict various material attributes, such as its solubility, melting point, and potential for non-linear optical (NLO) activity. Molecular descriptors for the QSPR model would be derived from the molecule's computed structure and electronic properties. These descriptors could include:

Topological descriptors: Related to the connectivity of atoms in the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO and LUMO energies, dipole moment, and polarizability.

By training a QSPR model on a dataset of compounds with known properties, it would be possible to predict the corresponding properties for "this compound". This approach can be particularly useful for screening large numbers of candidate molecules for specific applications.

Molecular Dynamics Simulations for Aggregation Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into dynamic processes such as aggregation, self-assembly, and interfacial phenomena.

For "this compound", MD simulations could be used to investigate its aggregation behavior in different solvents. The simulations would reveal how individual molecules interact with each other and with the solvent to form larger aggregates. This information is crucial for understanding the material's processing and performance in various applications.

Furthermore, MD simulations can be employed to study the behavior of "this compound" at interfaces, such as a solid-liquid or liquid-air interface. These simulations can provide details about the orientation and conformation of the molecules at the interface, which is important for applications in coatings, films, and electronic devices. The insights gained from MD simulations can help in designing materials with tailored interfacial properties. In studies of similar compounds, MD simulations have been used to understand the adsorption mechanism on surfaces. imist.ma

Applications of E 4 Nitrophenyl 3 4 Nitrophenyl Acrylate in Advanced Materials Science

Non-Linear Optical (NLO) Properties and Device Applications

Materials with significant non-linear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic devices. The molecular structure of (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate, featuring electron-withdrawing nitro groups (-NO₂) and a conjugated π-electron system, suggests a theoretical potential for NLO activity. Such "push-pull" characteristics are common in molecules designed for NLO applications.

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Studies

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are phenomena where materials interact with intense laser light to produce new light at double (SHG) or triple (THG) the incident frequency. These effects are dependent on the molecular hyperpolarizability (β for SHG) and second hyperpolarizability (γ for THG).

Currently, there are no specific published studies detailing the experimental measurement or theoretical calculation of the SHG or THG coefficients for this compound. Research on other organic molecules containing nitrophenyl moieties has demonstrated significant NLO effects, which provides a basis for inferring the potential of this compound. For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group. The crystal structure of this compound would need to be determined to assess its potential for SHG in a crystalline state.

Photonic Device Integration Potential

The potential integration of this compound into photonic devices such as optical switches, frequency converters, or electro-optic modulators is entirely speculative at this stage. The viability for such applications would depend on a combination of factors, including:

High NLO coefficients (d for SHG, χ⁽³⁾ for THG).

Good optical transparency in the operational wavelength range.

High laser damage threshold.

Thermal and chemical stability.

Processability for thin-film fabrication.

Without experimental data on these parameters, its suitability for photonic devices cannot be confirmed.

Integration into Photochromic and Optically Responsive Systems

Photochromic materials are compounds that can undergo a reversible change in their optical properties, such as color, upon exposure to light of a specific wavelength. This behavior is often due to a light-induced reversible transformation between two different molecular structures.

There is no available research indicating that this compound possesses intrinsic photochromic properties or has been integrated into photoresponsive systems. While the cinnamate (B1238496) and acrylate (B77674) moieties can, in some contexts, undergo photochemical reactions like [2+2] cycloaddition, this typically leads to irreversible crosslinking rather than reversible photochromism. The incorporation of this molecule into an optically responsive system would likely require its combination with a known photochromic group, such as azobenzene or spiropyran.

Polymerization Characteristics and Design of Functional Polymeric Materials

The acrylate group in this compound serves as a polymerizable functional group, suggesting that it can act as a monomer to form polymers. The properties of the resulting polymer would be influenced by the bulky, polar nitrophenyl side groups.

Radical Polymerization of this compound

Radical polymerization is a common method for polymerizing acrylate monomers. However, the presence of nitroaromatic groups can complicate this process. Nitro compounds are known to act as radical scavengers or inhibitors, which can significantly slow down or even prevent polymerization. This inhibitory effect often requires higher initiator concentrations or specific reaction conditions to achieve successful polymerization.

No specific studies have been published that describe the successful radical polymerization of this monomer or characterize the resulting homopolymer, poly(this compound). Data regarding its reactivity ratios in copolymerization with other monomers are also unavailable.

Controlled Polymerization Techniques for Tailored Architectures

Controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, architecture, and functionality.

The application of these controlled techniques to this compound has not been reported. The feasibility of using methods like ATRP could be challenging due to potential interactions between the catalyst complex and the nitro groups of the monomer. RAFT is often more tolerant of a wider range of functional groups and may represent a more viable path for the controlled polymerization of this monomer, though this remains to be experimentally verified. The development of tailored polymer architectures, such as block copolymers or star polymers, using this monomer is contingent on first establishing a successful controlled polymerization protocol.

Resultant Material Properties: Mechanical, Thermal, and Optical

The incorporation of this compound as a monomer or co-monomer in polymer synthesis is anticipated to impart distinct properties to the resulting materials. The rigid aromatic rings would likely enhance the mechanical stiffness and thermal stability of the polymer, while the nitro groups are expected to strongly influence its optical characteristics.

Mechanical Properties: Polymers incorporating aromatic structures often exhibit increased tensile strength and modulus. The planar nature of the benzene (B151609) rings in this compound would restrict chain mobility, leading to a more rigid polymer network.

Thermal Properties: The thermal stability of polymers is often enhanced by the inclusion of aromatic units. For instance, studies on copolymers of 4-nitrophenyl acrylate (NPA) with methyl methacrylate (B99206) (MMA) have demonstrated that the thermal stability is influenced by the composition of the copolymer. The addition of aromatic nitro compounds can also serve to stabilize other polymers, such as nitrocellulose. researchgate.net

Table 1: Thermal Properties of a Related Copolymer (poly(NPA-co-MMA)) Data inferred from studies on analogous compounds.

Property Value Range
Number Average Molecular Weight (Mn) 2.2 - 2.7 x 10⁴ g/mol
Weight Average Molecular Weight (Mw) 4.1 - 4.6 x 10⁴ g/mol

This table presents data for poly(4-nitrophenyl acrylate-co-methyl methacrylate) to illustrate the typical molecular weight ranges for polymers containing nitrophenyl acrylate units. tandfonline.com

Optical Properties: The defining characteristic of materials derived from this compound would likely be their optical properties. The nitro groups, being strong chromophores, are expected to lead to significant absorption in the UV-visible spectrum. Furthermore, the push-pull nature of the electronic structure (electron-donating acrylate and electron-withdrawing nitro groups) suggests potential for nonlinear optical (NLO) activity. nih.govdtic.mil Materials with strong NLO effects are valuable in applications such as optical switching and data storage. nih.gov Research on related push-pull tetrazoles containing p-nitrophenyl moieties has demonstrated a correlation between molecular structure and NLO activity. nih.gov

Organic Semiconductors and Components in Electronic Devices

Aromatic nitro compounds have been investigated for their potential as organic semiconductors. researchgate.net The electron-withdrawing nature of the nitro groups can facilitate electron transport, making polymers derived from this compound potential n-type semiconductor materials. The extended π-conjugation across the molecule further supports this potential application.

In electronic devices, such materials could be utilized in the fabrication of:

Organic Thin-Film Transistors (OTFTs): The semiconducting properties could allow for its use as the active layer in OTFTs.

Organic Light-Emitting Diodes (OLEDs): While perhaps not an emissive material itself, it could function as an electron-transport layer in OLEDs. Photoresist materials based on o-nitrobenzyl esters have been successfully used in the patterning of OLED displays. nih.gov

The ability to form thin films, a common characteristic of acrylate polymers, would be advantageous for the fabrication of these electronic components.

Development of Chemosensors and Optical Probes

The electron-deficient nature of the nitrophenyl groups makes this compound and its polymers promising candidates for the development of chemosensors. These materials could operate on principles such as fluorescence quenching or colorimetric changes upon interaction with specific analytes.

Polymers containing nitro-sensitive groups have been utilized in microelectrode sensors for the detection of explosives. strath.ac.uk Similarly, polymeric photonic crystals have been designed for the selective and colorimetric detection of p-nitrophenol. nih.gov An amphiphilic hyperbranched polymer has also been shown to be a highly sensitive and specific fluorescent probe for 4-nitrophenol (B140041). acs.org

Table 2: Potential Sensing Applications and Mechanisms

Target Analyte Potential Sensing Mechanism
Electron-rich aromatic compounds Charge-transfer complex formation leading to colorimetric or fluorescence changes.
Amines Nucleophilic aromatic substitution causing a change in optical properties.

Application in Surface Functionalization and Advanced Coatings

Acrylate-based polymers are widely used in the formulation of coatings due to their excellent adhesion, durability, and versatility. sunchemical.com Incorporating this compound into a coating formulation could introduce novel functionalities.

The presence of the polar nitro groups would likely increase the surface energy of the coating, which could be tailored for specific applications. For instance, it could improve adhesion to certain substrates or be used to create surfaces with specific wetting properties.

Furthermore, the reactivity of the nitro groups could be exploited for post-polymerization modification, allowing for the covalent attachment of other functional molecules to the surface. This is a common strategy for creating "smart" surfaces with responsive properties. The use of activated esters, such as those involving nitrophenyl groups, is a well-established method for such functionalization. mdpi.com Fluorinated acrylate coatings, for example, have been developed to have self-cleaning abilities. researchgate.net

Structure Property Relationships and Molecular Design of E 4 Nitrophenyl 3 4 Nitrophenyl Acrylate Analogues for Specific Material Functions

Systematic Modification of Peripheral Substituents and Their Influence on Material Performance

The performance characteristics of materials derived from (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate analogues are intrinsically linked to the nature of the peripheral substituents on the aromatic rings. These substituents, through their electronic and steric properties, can systematically alter the material's physical and chemical behavior.

The core structure of this compound features two nitro groups, which are strong electron-withdrawing groups (EWGs). The modification of these, or the introduction of other functional groups, can significantly impact material performance. For instance, replacing the nitro groups with electron-donating groups (EDGs) or varying their position on the phenyl rings can alter the intramolecular charge transfer (ICT) characteristics, which in turn influences properties like solubility, thermal stability, and mechanical strength of the resulting polymers.

In D-π-A systems, the strength of the donor and acceptor groups is a critical factor. Enhancing the electron-donating or electron-withdrawing nature of the substituents can lead to more efficient charge separation in the molecule. This can be beneficial for applications in organic electronics. For example, the introduction of stronger donor groups than the phenyl ring itself, such as amino or alkoxy groups, would increase the ICT, potentially leading to materials with enhanced electro-optic properties. Conversely, the introduction of additional or stronger EWGs could further polarize the molecule, affecting its packing in the solid state and thus its bulk material properties.

The physical properties of polymers derived from these monomers are also highly dependent on the peripheral substituents. For example, the introduction of bulky side groups can increase the free volume within the polymer matrix, which can affect properties such as the glass transition temperature (Tg) and gas permeability. Conversely, substituents that promote strong intermolecular interactions, like hydrogen bonding, can lead to materials with higher mechanical strength and thermal stability.

A systematic study of these modifications allows for the creation of a library of materials with a wide range of properties, enabling the selection of the optimal candidate for a specific application.

Strategies for Tuning Optical Absorption and Emission Characteristics

The optical properties of this compound analogues can be precisely tuned by modifying their molecular structure. The absorption and emission characteristics are governed by the electronic transitions within the molecule, which are sensitive to the nature of the substituents.

The molecule's extended π-conjugated system, which includes the two phenyl rings and the acrylate (B77674) bridge, is responsible for its absorption in the UV-visible region. The position of the maximum absorption wavelength (λmax) can be shifted by altering the electronic properties of the substituents. Introducing EDGs on one of the phenyl rings and EWGs on the other enhances the D-π-A character, leading to a bathochromic (red) shift in the absorption spectrum. This is because EDGs raise the energy of the highest occupied molecular orbital (HOMO), while EWGs lower the energy of the lowest unoccupied molecular orbital (LUMO), effectively reducing the HOMO-LUMO gap. researchgate.net

For example, replacing a nitro group with a dimethylamino group would significantly increase the ICT and shift the absorption to longer wavelengths. The extent of this shift is proportional to the strength of the donor and acceptor groups. This principle allows for the design of molecules that absorb specific wavelengths of light, which is crucial for applications such as organic photovoltaics and photodetectors.

The emission properties, such as fluorescence, are also highly tunable. The fluorescence quantum yield and the emission wavelength can be modified by introducing substituents that alter the excited-state dynamics. For instance, substituents that promote non-radiative decay pathways will quench fluorescence, while those that rigidify the molecular structure can enhance emission. In some D-π-A systems, a large change in dipole moment upon excitation can lead to significant solvatochromism, where the emission color changes with the polarity of the solvent. nih.gov This property can be exploited in the design of sensors and imaging agents.

The following table summarizes the expected effects of different substituent modifications on the optical properties of this compound analogues:

Substituent ModificationEffect on HOMO-LUMO GapExpected Shift in λmaxImpact on Emission
Stronger EWG (e.g., -CN)DecreaseBathochromic (Red Shift)May quench fluorescence
Stronger EDG (e.g., -N(CH3)2)DecreaseBathochromic (Red Shift)May enhance fluorescence
Bulky/Steric groupsMinimal changeMinimal shiftMay affect quantum yield
Extending π-conjugationDecreaseBathochromic (Red Shift)Shift to longer wavelengths

Impact of Steric and Electronic Effects on Polymerization Behavior

The polymerizability of this compound and its analogues is governed by a combination of steric and electronic factors associated with the substituents. These factors influence the reactivity of the acrylate double bond and the propagation of the polymer chain during polymerization.

Steric Effects: The presence of bulky substituents near the acrylate double bond can sterically hinder the approach of the propagating radical, thereby reducing the rate of polymerization. researchgate.net In the case of this compound, the two phenyl rings are relatively large and can impose significant steric hindrance. The geometry of the monomer and the flexibility of the acrylate backbone will play a crucial role in determining the extent of this hindrance. Modifications that introduce even bulkier groups on the phenyl rings, particularly at the ortho positions, would be expected to further decrease the polymerization rate.

Electronic Effects: The electronic nature of the substituents can also have a profound impact on the polymerization kinetics. Electron-withdrawing groups, such as the nitro groups in the parent compound, can influence the reactivity of the acrylate double bond. While EWGs on the ester group of acrylates generally increase their reactivity in radical polymerization, the presence of nitroaromatic groups can also lead to inhibition or retardation effects. researchgate.net This is because the nitro group can act as a radical trap, interfering with the free-radical polymerization process. researchgate.net

The stability of the propagating radical is another important factor. Substituents that can delocalize the radical through resonance will stabilize it, which can affect the rates of propagation and termination. The phenyl groups in this compound can offer some resonance stabilization to a radical on the adjacent carbon.

The following table provides a qualitative summary of the expected impact of different types of substituents on the polymerization of acrylate monomers:

Substituent TypeSteric HindranceElectronic Effect on Double BondOverall Impact on Polymerization Rate
Small, Electron-DonatingLowDeactivatingDecrease
Small, Electron-WithdrawingLowActivatingIncrease
Bulky, Electron-DonatingHighDeactivatingSignificant Decrease
Bulky, Electron-WithdrawingHighActivatingVariable (competing effects)

Historical Context and Research Evolution of Nitrophenyl Acrylate Derivatives

Early Discoveries and Synthetic Efforts for Related Compounds

The journey of nitrophenyl acrylate (B77674) derivatives is intrinsically linked to the foundational discoveries in polymer chemistry. The first reported synthesis of an acrylic polymer was accomplished by G. W. A. Kahlbaum in 1880. wikipedia.org In the same year, poly(methacrylic acid) was synthesized for the first time. nih.gov These early achievements laid the groundwork for the exploration of a vast family of polymers derived from acrylate and methacrylate (B99206) monomers. nih.gov

The synthesis of specific nitrophenyl-containing compounds, which are precursors or analogues to the title compound, has been approached through various chemical strategies. P-Nitrophenyl glycosides, for instance, which serve as precursors for other derivatives, have been traditionally prepared by methods developed by Koenigs and Knorr. umich.edu More directly related, the synthesis of phenyl acrylates has been achieved through the dehydration reaction of acrylic acid with a compound containing a phenolic hydroxyl group, such as phenol (B47542) or its derivatives, in the presence of an acid catalyst. google.com An early example of this approach, disclosed in 1953, utilized polyphosphoric acid as a dehydrating agent to synthesize phenyl methacrylate from methacrylic acid and phenol, albeit with moderate yields. google.com

The introduction of the nitro group onto the phenyl ring of an acrylate structure often involves standard aromatic nitration techniques or by starting with a nitro-substituted precursor. For example, 4-nitrophenyl activated esters are valuable synthons and can be synthesized through the esterification of a carboxylic acid with 4-nitrophenol (B140041). nih.gov These esters are noted for their high yield formation and crystallinity, which makes them convenient to handle. nih.gov Another common route to related structures involves the reaction of an acid chloride, such as acryloyl chloride, with 4-nitrophenol. chemicalbook.com

Emergence of Material Science Applications for Acrylate Derivatives

Acrylate polymers, plastics known for their transparency, elasticity, and resistance to breakage, have become cornerstones of modern material science. wikipedia.org Their versatility allows for applications across numerous industries, from consumer goods to high-performance technological systems. nih.govresearchgate.net The properties of these polymers can be finely tuned by altering the chemical nature of the substituents in the side chain of the polymer backbone. nih.gov

The applications of acrylate derivatives are diverse and continue to expand. Polyacrylate emulsions are widely used as binders in water-borne coatings, such as common indoor and outdoor "latex" house paints. wikipedia.org In the biomedical field, acrylates are used to create everything from bone cements and contact lenses to hydrogels for advanced therapeutic applications. researchgate.netresearchgate.net Sodium polyacrylate is a superabsorbent polymer integral to the manufacturing of disposable diapers. wikipedia.org Furthermore, acrylic resins are formulated into pressure-sensitive adhesives, and cyanoacrylate is the primary component of "super glue". wikipedia.org

The incorporation of specific functional groups, such as the nitro group, has led to specialized applications. Fluorescent polymers, including those with nitroaromatic functionalities, have gained significant attention for their use in detecting explosives. mdpi.comnih.gov These materials can exhibit a "turn-off" fluorescent response in the presence of nitroaromatic compounds, enabling the development of highly sensitive chemical sensors. mdpi.com The excellent mechanical properties and sensory performance of these functionalized polymers make them ideal for this purpose. nih.gov Hydroxyl-functionalized acrylic resins are also crucial binders in high-performance coatings for the automotive and industrial sectors, providing aesthetic gloss while protecting substrates from environmental damage. cureusjournals.com

Key Milestones in the Study of (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate

While extensive historical milestones for the specific compound This compound are not widely documented, its existence and study are predicated on key developments in the synthesis of its constituent precursors: 4-nitrophenyl esters and 3-(4-nitrophenyl)acrylic acid (p-nitrocinnamic acid). The study of these building blocks represents the foundational work enabling the synthesis and characterization of the title compound.

The 4-nitrophenyl ester moiety is a well-established "activated ester" in organic synthesis. These esters are superior synthons for acylation reactions due to their stability and favorable reaction kinetics. nih.gov Research has demonstrated that 4-nitrophenyl (PNP) esters can be formed in very high yield and are often crystalline, facilitating purification and handling. nih.gov Their utility extends to complex applications, including the radiolabelling of biomolecules, where they are used to create pre-labelled synthons for acylating peptides. nih.govrsc.org

The other key precursor is 3-(4-nitrophenyl)acrylic acid (CAS 619-89-6), a derivative of cinnamic acid. oakwoodchemical.com Esters of this acid, such as ethyl 3-(4-nitrophenyl)acrylate (CAS 953-26-4), are common intermediates and objects of study. chemspider.comappchemical.com The synthesis of these acrylate esters can be achieved through various methods, including Claisen-Schmidt condensation followed by transesterification. researchgate.net For example, methyl p-methoxy cinnamate (B1238496) can be prepared by the condensation of p-methoxybenzaldehyde and methyl acetate, and then converted to other esters via transesterification. researchgate.net A similar logic applies to the nitro-substituted analogues.

The synthesis of the title compound, This compound , would logically proceed via the esterification of 3-(4-nitrophenyl)acrylic acid with 4-nitrophenol. This could be accomplished using a dehydrating agent or by converting the carboxylic acid to a more reactive form, such as an acid chloride, followed by reaction with 4-nitrophenol. The table below summarizes general and related synthetic approaches for forming the ester linkages found in such compounds.

Reaction TypeReactantsKey Reagents/CatalystsProduct TypeReference
Direct Esterification(Meth)acrylic Acid + PhenolAcid Catalyst (e.g., H₂SO₄), Dehydrating Agent (e.g., Polyphosphoric Acid)Phenyl (Meth)acrylate google.com
Acyl Chloride ReactionCinnamoyl Chloride + 3-NitroanilineDiethyl Ether (Solvent)N-(3-nitrophenyl)cinnamamide (Amide analogue) mdpi.com
Activated Ester SynthesisCarboxylic Acid + 4-Nitrophenol ChloroformateDMAP, Triethylaminep-Nitrophenyl Ester nih.gov
TransesterificationMethyl Cinnamate Ester + n-ButanolSodium BisulfateButyl Cinnamate Ester researchgate.net

The study of these fundamental reactions constitutes the key milestones that allow for the rational design and synthesis of complex molecules like this compound for potential investigation in material science or other fields.

Future Research Directions and Emerging Opportunities for E 4 Nitrophenyl 3 4 Nitrophenyl Acrylate

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The future synthesis of (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate will likely focus on developing more efficient, sustainable, and scalable methods. While traditional esterification methods, such as the Steglich or Fischer esterification, could be employed, future research should prioritize green chemistry principles.

Further research could also investigate one-pot synthesis strategies, where (E)-3-(4-nitrophenyl)acrylic acid and 4-nitrophenol (B140041) are reacted in a single step, streamlining the process and reducing purification steps. The development of continuous flow processes could also enhance the scalability and reproducibility of the synthesis.

Synthetic Pathway Catalyst/Reagent Solvent Key Advantages Research Focus
Enzymatic EsterificationLipaseTolueneHigh selectivity, mild conditions, reduced wasteEnzyme immobilization, solvent optimization
Green Solvent SynthesisIonic Liquid[BMIM][BF4]Recyclable solvent, enhanced reaction ratesCatalyst compatibility, product separation
One-Pot SynthesisDCC/DMAPDichloromethaneReduced reaction time, simplified procedureBy-product minimization, yield optimization
Continuous Flow SynthesisSolid-supported catalystEthyl acetateHigh throughput, precise process controlReactor design, catalyst stability

Discovery of Unexplored Material Science Applications

The bifunctional nature of this compound, with its polymerizable acrylate (B77674) group and two electron-withdrawing nitro groups, opens the door to a variety of material science applications. The nitro groups can be readily reduced to amino groups, providing a handle for further functionalization or for creating responsive materials.

Future research should explore the potential of this compound as a monomer for the synthesis of novel polymers. These polymers could find applications in areas such as:

Non-linear optics: The presence of the nitro groups suggests that polymers derived from this monomer could exhibit interesting non-linear optical properties.

Gas separation membranes: The rigid aromatic structure and the potential for creating porous materials through cross-linking could lead to membranes with high selectivity for gases like CO2.

High-performance coatings and adhesives: The acrylate backbone provides excellent polymerization characteristics for forming durable and resistant coatings and adhesives. researchgate.net The nitro groups could enhance adhesion to metal surfaces.

Biomedical materials: The amino-functionalized derivatives could be used to immobilize biomolecules, leading to the development of biosensors or drug delivery systems. researchgate.net

Application Area Key Property Research Direction
Non-Linear OpticsHigh hyperpolarizabilitySynthesis of oriented polymer films and their characterization
Gas SeparationHigh gas permeability and selectivityDevelopment of cross-linked polymer membranes
Coatings and AdhesivesStrong adhesion, high thermal stabilityFormulation of polymer blends and composites
Biomedical MaterialsBiocompatibility, functionalizabilitySurface modification and bioconjugation studies

Advanced Characterization Techniques for In-Situ Monitoring of Reactions and Material Changes

To fully understand and optimize the synthesis and performance of materials derived from this compound, advanced characterization techniques will be crucial. Future research should focus on the use of in-situ monitoring techniques to gain real-time insights into reaction kinetics and material transformations.

For instance, in-situ NMR and FTIR spectroscopy could be used to monitor the progress of polymerization reactions, providing valuable data for process optimization. digitellinc.com Techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) will be essential for characterizing the morphology and topography of polymer films and nanocomposites. digitellinc.com

Furthermore, advanced thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), will be necessary to evaluate the thermal stability and phase behavior of the resulting materials. rroij.com X-ray diffraction (XRD) can be employed to study the crystalline structure of the monomer and its polymers.

Technique Information Obtained Application in Research
In-situ NMR/FTIRReaction kinetics, intermediate identificationOptimization of synthesis and polymerization
AFM/SEMSurface morphology, nanoscale structureCharacterization of thin films and nanocomposites
TGA/DSCThermal stability, glass transition temperatureEvaluation of material performance at high temperatures
XRDCrystalline structure, phase identificationUnderstanding structure-property relationships

Integration into Hybrid and Nanocomposite Materials

The properties of polymers derived from this compound can be further enhanced by creating hybrid and nanocomposite materials. The incorporation of inorganic nanoparticles, such as silica, titania, or carbon nanotubes, could significantly improve the mechanical, thermal, and electrical properties of the polymer matrix.

Future research should explore various strategies for preparing these composites, including in-situ polymerization, solution blending, and melt processing. The functional groups on the monomer can be used to improve the interfacial adhesion between the polymer and the nanofillers, leading to materials with superior performance.

For example, the development of acrylate-based hybrid films containing metal dopants could lead to materials with interesting optical or magnetic properties. nih.gov The combination of the acrylate polymer with nanofibrillated cellulose (B213188) could result in nanocomposites with improved tensile strength and thermal stability. researchgate.net

Nanofiller Polymer Matrix Potential Property Enhancement Fabrication Method
Silica (SiO2)Poly(this compound)Increased hardness, improved thermal stabilitySol-gel synthesis, in-situ polymerization
Carbon NanotubesPoly(this compound)Enhanced electrical conductivity, improved mechanical strengthSolution mixing, melt blending
Titania (TiO2)Poly(this compound)Photocatalytic activity, UV resistanceIn-situ polymerization

Predictive Modeling and Machine Learning Approaches for Material Design

Predictive modeling and machine learning are powerful tools that can accelerate the design and discovery of new materials. acs.org By developing computational models that can predict the properties of polymers based on their chemical structure, researchers can screen large numbers of virtual candidates and identify the most promising ones for experimental validation. medium.com

Future research should focus on developing quantitative structure-property relationship (QSPR) models for polymers derived from this compound. These models could be used to predict properties such as glass transition temperature, mechanical modulus, and optical properties.

Modeling Approach Predicted Property Input Data Potential Impact
QSPRGlass transition temperature, refractive indexMolecular descriptorsRational design of polymers with tailored properties
Molecular DynamicsMechanical strength, diffusion coefficientsAtomic force fieldsUnderstanding material behavior at the molecular level
Machine LearningPolymerization kinetics, final polymer propertiesMonomer structure, reaction conditionsOptimization of synthesis and processing parameters

Q & A

Q. What are the optimal synthetic routes for (E)-4-nitrophenyl 3-(4-nitrophenyl)acrylate?

The compound is synthesized via esterification between 3-(4-nitrophenyl)acrylic acid derivatives (e.g., acid chlorides) and 4-nitrophenol. A common method involves coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis . Stereoselective synthesis of the (E)-isomer requires controlled reaction conditions (e.g., low temperature, light exclusion) to avoid isomerization .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the (E)-configuration via coupling constants (J ≈ 16 Hz for trans-vinylic protons) and aromatic proton patterns .
  • IR spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry and molecular packing (e.g., Acta Crystallographica reports for related nitrophenyl acrylates) .
  • HPLC/GC-MS : Ensures purity and quantifies residual solvents .

Q. How is this compound utilized in polymer or material science research?

The nitro and acrylate groups enable applications as photo-crosslinking agents or monomers for functional polymers. Its UV absorption properties (λmax ~300–350 nm) make it suitable for photoresist formulations or optoelectronic materials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Density functional theory (DFT) calculations assess electrophilicity at the α,β-unsaturated carbonyl site. Fukui indices and molecular electrostatic potential maps identify reactive regions, aiding in predicting regioselectivity with nucleophiles (e.g., amines or thiols) . Comparative studies with analogs (e.g., 4-nitrocinnamic acid) highlight electronic effects of the nitro substituents .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from solvent polarity, isomerization, or impurities. Strategies include:

  • Variable-temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomerism) .
  • 2D-COSY/NOESY : Confirms proton-proton correlations and spatial arrangements .
  • Single-crystal analysis : Validates structural assignments .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in enzyme activity assays?

Hydrolysis of the ester bond at extreme pH or elevated temperatures releases 4-nitrophenol, a chromogenic byproduct (λmax ~400 nm). Stability studies (e.g., HPLC monitoring under buffered conditions) determine optimal assay parameters. For example, phosphate buffer (pH 7.4, 25°C) minimizes non-enzymatic hydrolysis .

Q. What mechanistic insights are gained from studying its photochemical behavior?

UV irradiation induces [2+2] cycloaddition or nitro group reduction. Time-resolved spectroscopy (e.g., transient absorption) tracks excited-state dynamics, while ESR identifies radical intermediates. Such studies inform applications in photocatalysis or photodynamic therapy .

Methodological Considerations

Q. How to address challenges in achieving stereochemical purity during synthesis?

  • Use chiral auxiliaries or asymmetric catalysis to favor the (E)-isomer.
  • Monitor reaction progress via polarimetry or chiral HPLC .
  • Purify via recrystallization (e.g., ethanol/water mixtures) to remove (Z)-isomer contaminants .

Q. What safety protocols are essential for handling this compound?

  • Toxicity : LD50 (mouse, intraperitoneal) >250 mg/kg; mutagenicity data suggest caution in biological assays .
  • Storage : Under inert gas (argon) at 4°C to prevent oxidation .
  • Waste disposal : Neutralize with dilute NaOH before incineration .

Q. How does this compound compare to structurally similar nitrophenyl derivatives in reactivity studies?

  • vs. 4-nitrocinnamic acid : The acrylate ester is less acidic but more electrophilic due to reduced resonance stabilization .
  • vs. methyl (E)-3-(4-nitrophenyl)acrylate : The bulkier 4-nitrophenyl ester group slows nucleophilic attack compared to methyl esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.